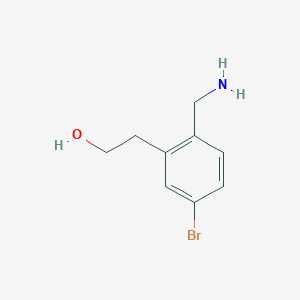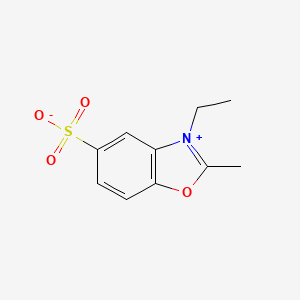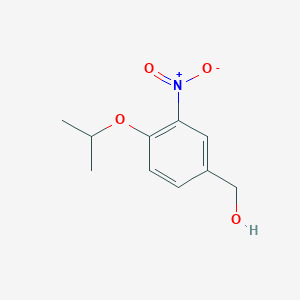
2-(Aminomethyl)-5-bromobenzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-bromobenzeneethanol is an organic compound that features both an amino group and a bromine atom attached to a benzene ring, along with an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-bromobenzeneethanol typically involves a multi-step process:
Bromination: The starting material, benzeneethanol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.
Aminomethylation: The brominated intermediate is then subjected to aminomethylation. This can be achieved by reacting the intermediate with formaldehyde and a suitable amine, such as methylamine, under acidic conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-bromobenzeneethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(Aminomethyl)benzeneethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Aminomethyl)-5-bromobenzaldehyde or 2-(Aminomethyl)-5-bromobenzoic acid.
Reduction: 2-(Aminomethyl)benzeneethanol.
Substitution: Products depend on the nucleophile used, such as 2-(Aminomethyl)-5-azidobenzeneethanol or 2-(Aminomethyl)-5-cyanobenzeneethanol.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-bromobenzeneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-bromobenzeneethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)benzeneethanol: Lacks the bromine atom, which may result in different reactivity and binding properties.
2-(Aminomethyl)-5-chlorobenzeneethanol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2-(Aminomethyl)-5-fluorobenzeneethanol: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interactions due to the high electronegativity of fluorine.
Uniqueness
2-(Aminomethyl)-5-bromobenzeneethanol is unique due to the presence of both an aminomethyl group and a bromine atom on the benzene ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)-5-bromophenyl]ethanol |
InChI |
InChI=1S/C9H12BrNO/c10-9-2-1-8(6-11)7(5-9)3-4-12/h1-2,5,12H,3-4,6,11H2 |
Clé InChI |
WYISFVAGILXVBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CCO)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
![1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one](/img/structure/B13979927.png)



